molecular formula C23H24N4O4S B2905007 7-[3-(4-BENZYLPIPERAZIN-1-YL)-3-OXOPROPYL]-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE CAS No. 896704-84-0

7-[3-(4-BENZYLPIPERAZIN-1-YL)-3-OXOPROPYL]-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE

Cat. No.: B2905007
CAS No.: 896704-84-0
M. Wt: 452.53
InChI Key: JUXQBROKSAYXMO-UHFFFAOYSA-N
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Description

7-[3-(4-BENZYLPIPERAZIN-1-YL)-3-OXOPROPYL]-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE is a complex organic compound with a unique structure that combines a quinazolinone core with a piperazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(4-BENZYLPIPERAZIN-1-YL)-3-OXOPROPYL]-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, introduction of the piperazine moiety, and subsequent functionalization to achieve the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-[3-(4-BENZYLPIPERAZIN-1-YL)-3-OXOPROPYL]-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanylidene to sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution at the piperazine nitrogen or quinazolinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the piperazine nitrogen.

Scientific Research Applications

7-[3-(4-BENZYLPIPERAZIN-1-YL)-3-OXOPROPYL]-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE has several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets, such as enzymes and receptors.

    Medicine: Potential therapeutic applications, including anti-inflammatory, analgesic, and antipyretic activities.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[3-(4-BENZYLPIPERAZIN-1-YL)-3-OXOPROPYL]-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Benzylpiperazin-1-yl)benzonitrile
  • 3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one

Uniqueness

7-[3-(4-BENZYLPIPERAZIN-1-YL)-3-OXOPROPYL]-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE is unique due to its combination of a quinazolinone core with a piperazine moiety and a sulfanylidene group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

7-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c28-21(26-10-8-25(9-11-26)14-16-4-2-1-3-5-16)6-7-27-22(29)17-12-19-20(31-15-30-19)13-18(17)24-23(27)32/h1-5,12-13H,6-11,14-15H2,(H,24,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXQBROKSAYXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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